6-(3,5-Bis(trifluoromethyl)phenyl)picolinaldehyde
Overview
Description
6-(3,5-Bis(trifluoromethyl)phenyl)picolinaldehyde is a versatile chemical compound with the molecular formula C14H7F6NO and a molecular weight of 319.20 g/mol This compound is characterized by the presence of trifluoromethyl groups attached to a phenyl ring, which is further connected to a picolinaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,5-Bis(trifluoromethyl)phenyl)picolinaldehyde typically involves the reaction of 3,5-bis(trifluoromethyl)benzaldehyde with picolinic acid under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions, including temperature, pressure, and the use of high-efficiency catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-(3,5-Bis(trifluoromethyl)phenyl)picolinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: 6-(3,5-Bis(trifluoromethyl)phenyl)picolinic acid.
Reduction: 6-(3,5-Bis(trifluoromethyl)phenyl)picolinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(3,5-Bis(trifluoromethyl)phenyl)picolinaldehyde finds applications in several scientific research areas, including:
Mechanism of Action
The mechanism of action of 6-(3,5-Bis(trifluoromethyl)phenyl)picolinaldehyde is primarily based on its ability to interact with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity .
Comparison with Similar Compounds
Similar Compounds
- 6-(3,5-Difluorophenyl)picolinaldehyde
- 6-(3,5-Dichlorophenyl)picolinaldehyde
- 6-(3,5-Dimethylphenyl)picolinaldehyde
Uniqueness
6-(3,5-Bis(trifluoromethyl)phenyl)picolinaldehyde is unique due to the presence of trifluoromethyl groups, which impart distinct electronic and steric properties. These groups enhance the compound’s stability, lipophilicity, and reactivity compared to similar compounds with different substituents .
Properties
IUPAC Name |
6-[3,5-bis(trifluoromethyl)phenyl]pyridine-2-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F6NO/c15-13(16,17)9-4-8(5-10(6-9)14(18,19)20)12-3-1-2-11(7-22)21-12/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGFTCBQIVKNEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F6NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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